Glyconiazide

Antimycobacterial Drug Susceptibility MIC

Glyconiazide is a hydrazone prodrug of isoniazid that delivers a superior safety profile (oral LD50 6423 mg/kg vs. 2000–3300 mg/kg for isoniazid) for high-dose in vivo tuberculosis models. Its in vitro potency surpasses isoniazid against 95% of M. tuberculosis strains, making it essential for clinical isolate screening panels. With only ~8% ALT elevation incidence versus 10–20% for isoniazid, it serves as a low-hepatotoxicity comparator in DILI studies. Reduced CSF penetration (31% of isoniazid levels) also establishes it as a reference for minimizing CNS exposure. Procure this niche research tool for differentiated, reproducible results.

Molecular Formula C12H13N3O6
Molecular Weight 295.25 g/mol
CAS No. 3691-74-5
Cat. No. B1241510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyconiazide
CAS3691-74-5
Molecular FormulaC12H13N3O6
Molecular Weight295.25 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NN=CC(C2C(C(C(=O)O2)O)O)O
InChIInChI=1S/C12H13N3O6/c16-7(10-8(17)9(18)12(20)21-10)5-14-15-11(19)6-1-3-13-4-2-6/h1-5,7-10,16-18H,(H,15,19)/b14-5+/t7-,8+,9-,10+/m0/s1
InChIKeyZBRCAASZBMWIDA-QFPUCQTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyconiazide (CAS 3691-74-5): A Second-Line Antitubercular Hydrazone with Differentiated Pharmacokinetic and Toxicity Profiles


Glyconiazide (CAS 3691-74-5), also known as INH-G or D-glucuronolactone isonicotinoylhydrazone, is a hydrazone conjugate of isoniazid (INH) and D-glucuronic acid lactone, classified as an aromatic carboxylic acid and pyridinemonocarboxylic acid [1]. It was developed in the 1950s as a second-line antitubercular agent [2] with the molecular formula C12H13N3O6 and a molecular weight of 295.25 g/mol [1].

Why In-Class Hydrazide Antituberculars Are Not Interchangeable with Glyconiazide


Glyconiazide is a prodrug that is slowly hydrolyzed in vivo to release isoniazid, but its glucuronide conjugation fundamentally alters its pharmacokinetic profile, tissue distribution, and safety margins compared to isoniazid and other hydrazide derivatives [1]. While all isoniazid derivatives share a core hydrazide moiety, their in vitro potency, toxicity, and metabolic handling vary significantly [2]. Therefore, selecting a specific derivative for research or clinical application requires a detailed understanding of these quantitative differences rather than assuming class-level interchangeability.

Quantitative Evidence Guide: Glyconiazide vs. Isoniazid and Other Hydrazide Derivatives


Superior In Vitro Sensitivity of M. tuberculosis Strains to Glyconiazide vs. Isoniazid

In a 1957 clinical study, 58 out of 61 Mycobacterium tuberculosis strains (95%) tested in vitro demonstrated significantly greater sensitivity to glyconiazide (INHG) than to isoniazid (INH) . This indicates that glyconiazide may be more effective than isoniazid against a broad panel of clinical isolates.

Antimycobacterial Drug Susceptibility MIC

Reduced Acute Oral Toxicity: Glyconiazide LD50 in Rats vs. Isoniazid

The acute oral LD50 of glyconiazide in rats is 6423 mg/kg , which is approximately 2- to 3-fold higher than the oral LD50 of isoniazid in rats, reported as 2000–3300 mg/kg depending on the vehicle [1]. This indicates significantly lower acute toxicity.

Toxicology Safety Pharmacology LD50

Lower Incidence of Hepatotoxicity: ALT Elevation with Glyconiazide vs. Isoniazid

Glyconiazide is associated with an ALT elevation incidence of approximately 8% [1], whereas isoniazid treatment results in mild hepatic dysfunction (transient serum transaminase elevations) in 10–20% of patients [2]. This suggests a reduced propensity for hepatotoxicity.

Hepatotoxicity Liver Injury ALT

Restricted CNS Penetration: Glyconiazide CSF Levels vs. Isoniazid

Following oral administration, the concentration of glyconiazide in cerebrospinal fluid (CSF) is only 31% of that achieved by isoniazid . This differential CNS penetration may be beneficial in avoiding central nervous system side effects.

Pharmacokinetics CNS Penetration CSF

Prolonged Duration of Action: Serum Inhibitory Activity of Glyconiazide vs. Isoniazid

In a comparative experimental study, glyconiazide (INHG) exhibited a different temporal pattern of serum inhibitory activity compared to isoniazid, reaching peak activity later but remaining in the active range for a significantly longer duration [1]. This allows for less frequent dosing.

Pharmacodynamics Duration of Action Serum Level

High-Yield Synthesis: Glyconiazide Production Efficiency

Glyconiazide can be synthesized by heating isonicotinic acid hydrazide with D-glucuronolactone in methanol, achieving an actual yield of >99% . This high efficiency reduces production costs and ensures consistent material availability.

Synthetic Chemistry Process Chemistry Yield

Optimal Research and Industrial Applications for Glyconiazide (CAS 3691-74-5)


In Vivo Tuberculosis Efficacy Studies Requiring High-Dose Tolerability

Glyconiazide's significantly lower acute toxicity (oral LD50 6423 mg/kg in rats, vs. 2000–3300 mg/kg for isoniazid) makes it an ideal candidate for in vivo tuberculosis models where high doses are required to achieve therapeutic effects without reaching toxic thresholds. This allows researchers to explore dose-response relationships with a wider safety margin.

In Vitro Antimycobacterial Screening Against Clinical Isolates

Given the observation that 95% of M. tuberculosis strains tested in vitro were more sensitive to glyconiazide than to isoniazid , this compound is well-suited for screening panels of clinical isolates, particularly those with unknown susceptibility profiles. Its broad activity may help identify effective treatments for strains less responsive to standard isoniazid.

Preclinical Toxicology Studies Focused on Hepatotoxicity

The lower reported incidence of ALT elevation with glyconiazide (≈8%) compared to isoniazid (10–20%) [1] positions this compound as a valuable tool in preclinical studies investigating drug-induced liver injury (DILI). It can serve as a comparator or a model compound with reduced hepatotoxic potential.

Pharmacokinetic Studies of CNS Penetration

Glyconiazide's markedly reduced CSF penetration (only 31% of isoniazid levels) makes it a useful reference compound for studying blood-brain barrier permeability and for designing antitubercular agents with minimized central nervous system exposure, thereby reducing the risk of neurotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glyconiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.